molecular formula C17H14F2N4S B11269034 3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11269034
M. Wt: 344.4 g/mol
InChI Key: QBIMXVIMCQIXHU-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of fluorophenyl groups and a sulfanyl group attached to the imidazo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced through nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via thiolation reactions, often using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-triazole core or the fluorophenyl groups, resulting in the removal of fluorine atoms or the reduction of double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated derivatives and reduced imidazo-triazole cores.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups and imidazo-triazole core make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorophenyl groups enhance the compound’s binding affinity, while the imidazo-triazole core provides structural stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-CHLOROPHENYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
  • 7-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE

Uniqueness

The uniqueness of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE lies in the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s reactivity and binding affinity. Compared to its chloro- and bromo- counterparts, the fluorinated compound may exhibit different biological activities and chemical reactivities, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C17H14F2N4S

Molecular Weight

344.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H14F2N4S/c18-13-4-6-15(7-5-13)22-8-9-23-16(22)20-21-17(23)24-11-12-2-1-3-14(19)10-12/h1-7,10H,8-9,11H2

InChI Key

QBIMXVIMCQIXHU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC(=CC=C3)F)N1C4=CC=C(C=C4)F

Origin of Product

United States

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